molecular formula C11H17NO3 B104962 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine CAS No. 118175-10-3

2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine

Cat. No. B104962
M. Wt: 211.26 g/mol
InChI Key: OLBSXXZEMRBFIG-UHFFFAOYSA-N
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Description

The compound "2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine" is a pyridine derivative with potential applications in chemical synthesis and pharmaceuticals. The structure of this compound includes a pyridine ring with a hydroxymethyl group at the second position, a methoxypropoxy group at the fourth position, and a methyl group at the third position. This compound is of interest due to its functional groups, which may allow for further chemical modifications and the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related pyridine derivatives has been explored in several studies. For instance, a practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, a key intermediate for related compounds, was achieved from dichloro-trifluoromethylpyridine with high regioselectivity and yield . Another study reported the synthesis of 4-(3-methoxypropoxy)-2,3-dimethylpyridine N-oxide and its subsequent transformation into 2-hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine through a series of reactions including halogenation and condensation . These methods demonstrate the feasibility of synthesizing complex pyridine derivatives through careful selection of starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is crucial for their chemical reactivity and potential applications. X-ray crystallography and NMR spectroscopy are common techniques used to characterize these structures. For example, the structure of a Schiff base derived from a 3-methylpyridin-2-yl compound was determined using X-ray single crystal diffraction, confirming the geometry of the molecule . Such structural analyses are essential for understanding the reactivity patterns and designing further synthetic steps for pyridine derivatives.

Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions due to their nucleophilic and electrophilic sites. For instance, 3-hydroxy-4-pyridones can be transformed into 4-methoxy-3-oxidopyridinium ylides, which are capable of cycloaddition reactions to synthesize azabicyclooctane moieties . Additionally, the presence of hydroxymethyl groups in pyridine derivatives allows for further functionalization, such as aminomethylation, which is directed primarily to specific positions on the pyridine ring . These reactions expand the utility of pyridine derivatives in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives, such as solubility, melting point, and reactivity, are influenced by their functional groups. For example, the presence of methoxy and hydroxymethyl groups can affect the compound's polarity and hydrogen bonding capability, which in turn influences its solubility in various solvents. The tautomerism of hydroxypyridines also plays a role in their chemical behavior, as different tautomeric forms can have distinct reactivity profiles . Understanding these properties is crucial for the practical application of these compounds in chemical synthesis and drug development.

Scientific Research Applications

2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine is a specific chemical compound which, based on my research, does not have direct literature explicitly detailing its applications in scientific research. However, examining the structural components and functionalities similar to this compound can provide insight into potential research applications in various fields such as pharmacology, materials science, and chemical synthesis. Below, I've summarized findings from related research areas that might share relevance with the structural or functional aspects of the compound , focusing on the broader applications of similar chemical groups and functionalities.

Chemopreventive Potential and Molecular Mechanisms

Research on hydroxylated polymethoxyflavones (PMFs), which share a structural similarity in terms of methoxy groups and potential for hydroxylation, has shown significant chemopreventive effects against cancer, inflammation, atherosclerosis, and neuroprotection. These compounds act by modulating signaling cascades, gene transcription, and enzyme activity, suggesting that similar compounds could be investigated for their biological activities and potential health benefits (Lai et al., 2015).

Enhancement of Protoporphyrin IX Accumulation

The pretreatment strategies to enhance the accumulation of protoporphyrin IX (PpIX) in photodynamic therapy (PDT) highlight the importance of chemical penetration enhancers and temperature control. Considering the structural aspects of 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine, similar approaches could be applied to improve its delivery or efficacy in therapeutic applications, indicating a potential research area focusing on drug delivery systems and therapeutic efficacy enhancement (Gerritsen et al., 2008).

Safety And Hazards

The safety data sheet for 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine suggests that it should be handled with care. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes. If swallowed, never give anything by mouth to an unconscious person. Rinse mouth with water .

properties

IUPAC Name

[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-9-10(8-13)12-5-4-11(9)15-7-3-6-14-2/h4-5,13H,3,6-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBSXXZEMRBFIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CO)OCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00152033
Record name 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine
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Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine

CAS RN

118175-10-3
Record name 4-(3-Methoxypropoxy)-3-methyl-2-pyridinemethanol
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Record name 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine
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Record name 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine
Source EPA DSSTox
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Record name 2-Pyridinemethanol, 4-(3-methoxypropoxy)-3-methyl
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Record name 2-HYDROXYMETHYL-4-(3-METHOXYPROPOXY)-3-METHYLPYRIDINE
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Synthesis routes and methods

Procedure details

500 mg of sodium hydroxide and 15 cc of ethanol were added to the 2-acetoxymethyl-4-(3-methoxypropoxy)-3-methylpyridine prepared above. The obtained mixture was stirred at 50° C. for one hour. After the completion of the reaction, the reaction mixture was distilled to remove the ethanol, followed by the addition of water. The obtained mixture was extracted with chloroform. The obtained chloroform layer was concentrated to obtain 450 mg of 2-hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine as a brown oil.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

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